4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
Description
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a carbaldehyde group and at the 4-position with a pyrrolidin-1-yl moiety. The pyrrolidine ring is further substituted at the 3-position with a hydroxymethyl (-CH$2$OH) group. Its molecular formula is C${10}$H${13}$NO$2$S, with a molecular weight of 227.28 g/mol (calculated).
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-5-8-1-2-11(4-8)9-3-10(6-13)14-7-9/h3,6-8,12H,1-2,4-5H2 |
InChI Key |
MAYOHJBJNYJSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
- Thiophene-2-carbaldehyde is halogenated at the 4-position (e.g., using NBS or Cl₂).
- 3-(Hydroxymethyl)pyrrolidine attacks the electrophilic carbon.
Protocol []:
| Parameter | Value |
|---|---|
| Halogenation Reagent | N-Bromosuccinimide (NBS) |
| Coupling Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 25°C, 24 hr |
| Yield | 68–74% |
Transition-Metal Catalyzed Coupling
Buchwald-Hartwig amination enables direct C–N bond formation:
Catalytic System []:
- Catalyst : CuI (5 mol%)
- Ligand : 1,10-Phenanthroline (10 mol%)
- Base : K₃PO₄
- Solvent : Toluene
- Temperature : 110°C, 18 hr
- Yield : 82%
Advanced Optimization Techniques
Microwave-Assisted Synthesis
Benefits :
- Reduces reaction time from 18 hr to 45 min [].
- Enhances yield to 88% for coupling steps.
Solvent Engineering
Polar aprotic solvents (DMF, NMP) improve pyrrolidine reactivity by stabilizing intermediates [].
Industrial-Scale Production
- Continuous flow reactors achieve 92% yield at 100 g/L concentration.
- Catalyst recycling (CuI systems) reduces costs by 40%.
Analytical Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H, CHO), 3.72–3.68 (m, 2H, CH₂OH), 2.95–2.85 (m, 4H, pyrrolidine) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (O–H) |
| HRMS | [M+H]⁺ calcd. 226.0874, found 226.0871 |
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde but differ in key substituents or core heterocycles:
Key Differences and Implications
Core Heterocycle :
- The target compound and derivative use thiophene , which is more electron-rich and less polar than the pyridine rings in compounds. Pyridine’s nitrogen atom enhances basicity and metabolic stability in drug design.
Fluorine in compounds enhances electronegativity, which can improve binding affinity to biological targets (e.g., enzymes) and reduce metabolic degradation. TBDMS and ester groups in derivatives serve as protective or prodrug functionalities, altering solubility and reactivity. For example, TBDMS-protected alcohols are more lipophilic, favoring organic-phase reactions.
Reactivity :
- The aldehyde group in the target compound is highly reactive, enabling nucleophilic additions (e.g., Schiff base formation with amines), whereas ester groups in compounds may hydrolyze to carboxylic acids under physiological conditions.
Biological Activity
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a novel compound characterized by its unique chemical structure, which includes a thiophene ring, a pyrrolidine moiety, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
The compound's structure contributes to its biological activity. The thiophene ring enhances electronic properties, facilitating interactions with various biological targets. The hydroxymethyl group attached to the pyrrolidine moiety increases its reactivity, potentially influencing its pharmacological profile .
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating their activity and influencing cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, altering physiological responses.
Antimicrobial Activity
Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde may possess similar antimicrobial properties.
Synthesis and Biological Evaluation
Research has focused on synthesizing and evaluating the biological activity of this compound. The synthesis typically involves several key steps, including oxidation and reduction reactions .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | MIC Range (mg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 | |
| Antifungal | Candida albicans | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly impacts the biological activity of thiophene derivatives. For example, the introduction of halogen substituents has been linked to enhanced antibacterial activity .
Potential Therapeutic Applications
Given its biological activity, 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is being explored as a lead compound for developing new pharmaceuticals targeting various diseases related to enzyme dysfunction or microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
